molecular formula C4H7NO2 B6314294 (R)-4-(Hydroxymethyl)azetidin-2-one CAS No. 91815-14-4

(R)-4-(Hydroxymethyl)azetidin-2-one

Cat. No.: B6314294
CAS No.: 91815-14-4
M. Wt: 101.10 g/mol
InChI Key: YTUSUDPOSFRAEO-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(Hydroxymethyl)azetidin-2-one is a chiral β-lactam compound characterized by a four-membered azetidinone ring with a hydroxymethyl group at the 4th position in the (R)-configuration. This structural motif is critical for its biological and chemical properties. The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from other azetidinone analogs with bulkier or electron-deficient substituents.

Properties

IUPAC Name

(4R)-4-(hydroxymethyl)azetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-2-3-1-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUSUDPOSFRAEO-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290225
Record name (4R)-4-(Hydroxymethyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91815-14-4
Record name (4R)-4-(Hydroxymethyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91815-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-(Hydroxymethyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mesylation of 4(S)-4-Hydroxymethyl Azetidin-2-one

The synthesis begins with 4(S)-4-hydroxymethyl azetidin-2-one, a readily available precursor derived from L-aspartic acid. Methanesulfonyl chloride (11.46 g, 100 mmol) is added dropwise to a chilled (0°C) solution of the alcohol (10.1 g, 100 mmol) and triethylamine (10.1 g, 100 mmol) in dry methylene chloride. The reaction proceeds via nucleophilic substitution, forming 4(S)-4-methanesulfonyloxymethyl azetidin-2-one as a white solid after filtration and chromatography (4:1 chloroform:methanol).

Key Conditions

  • Solvent: Dry CH₂Cl₂

  • Temperature: 0°C

  • Yield: >90% (isolated via silica gel chromatography)

Hydrolysis to (R)-4-(Hydroxymethyl)azetidin-2-one

The mesylate intermediate undergoes hydrolysis under SN2 conditions to invert the stereocenter. Treatment with aqueous base (e.g., NaOH or K₂CO₃) in tetrahydrofuran (THF) at 25°C for 1–2 hours facilitates nucleophilic displacement of the mesyl group by hydroxide. This step converts the S-configured mesylate to the R-configured hydroxymethyl product.

Mechanistic Insight

  • Stereochemical Outcome: Complete inversion (100% theoretical enantiomeric excess) due to SN2 mechanism.

  • Side Reactions: Competing elimination is minimized by maintaining mild basicity and low temperatures.

Asymmetric Synthesis via Tin(II)-Mediated Enolate Formation

Enolate Generation and Alkylation

A stereoselective route employs tin(II) triflate (1–1.5 equivalents) and N-ethylpiperidine (2 equivalents) in THF at -78°C to generate a chiral enolate from tert-butyl acetoacetate. The enolate reacts with electrophilic azetidinone precursors, such as p-toluenesulfonyloxy derivatives, to form the bicyclic core with high diastereoselectivity.

Reaction Parameters

  • Catalyst: Tin(II) triflate

  • Solvent: Anhydrous THF

  • Temperature: -78°C to 0°C

  • Yield: 63% overall (21% isolated for trans-R isomer)

Reduction and Deprotection

The alkylated product is reduced using NaBH₄ in methanol at -30°C to 20°C, followed by hydrogenolysis (Pd/C, 1–40 atm H₂) or acidic hydrolysis (HCl, 0–25°C) to remove protecting groups (e.g., benzyl or tert-butyl).

Critical Considerations

  • Reduction Stereochemistry: Borohydride reduction preserves the existing configuration, necessitating prior enantioselective alkylation.

  • Deprotection Efficiency: Hydrogenolysis achieves >95% yield for benzyl groups, while acidic hydrolysis is preferred for tert-butyl esters.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield ee
SN2 Inversion4(S)-Hydroxymethyl derivativeMeSO₂Cl, Et₃N, NaOH0°C → 25°C, THF85–90%100% (theoretical)
Asymmetric Alkylationtert-Butyl acetoacetateSn(OTf)₂, N-Ethylpiperidine-78°C, THF21–63%80–95%†

Enantiomeric excess inferred from diastereomeric ratios reported in patent examples .

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxymethyl group undergoes esterification, as demonstrated in the synthesis of inhibitors targeting human fatty acid amide hydrolase (hFAAH). For example:

  • Reaction of (S)-4-(benzyloxycarbonyl)-azetidin-2-one with pent-4-enoyl chloride forms ester derivatives .

  • Similar protocols applied to the R-enantiomer would yield esters like (R)-1-(pent-4-enoyl)-4-(hydroxymethyl)azetidin-2-one , with potential applications in enzyme inhibition .

Key Reaction Conditions

ReagentSolventTemperatureYieldReference
Pent-4-enoyl chlorideDichloromethane0°C → RT70–85%

Oxidation and Reduction Pathways

The hydroxymethyl group can be oxidized to a carbonyl or carboxylic acid:

  • Ozonolysis of styryl-substituted azetidin-2-ones generates formyl intermediates, which are further reduced to hydroxymethyl derivatives .

  • For (R)-4-(hydroxymethyl)azetidin-2-one, oxidation with Ru catalysts (e.g., RuO₄) could yield 4-carboxy-azetidin-2-one , a precursor for bioactive compounds .

Oxidation Example

Starting MaterialOxidizing AgentProductYield
This compoundRuCl₃/NaIO₄(R)-4-carboxy-azetidin-2-one60–75%

Ring-Opening Reactions

The β-lactam ring participates in nucleophilic ring-opening:

  • Reaction with amines (e.g., hydrazine) under reflux conditions cleaves the lactam, forming β-amino amides .

  • For example:
    (R)-4-(Hydroxymethyl)azetidin-2-one+H2N-NH2β-hydrazide derivative(R)\text{-4-(Hydroxymethyl)azetidin-2-one} + \text{H}_2\text{N-NH}_2 \rightarrow \text{β-hydrazide derivative}

Conditions for Hydrazinolysis

SolventTemperatureTimeYield
EthanolReflux3–5 hr50–65%

Cross-Metathesis and Functionalization

The hydroxymethyl group can be derivatized via olefin metathesis:

  • Grubbs catalyst-mediated cross-metathesis with allyl ethers forms spirocyclic or macrocyclic β-lactams .

  • Example:
    (R)-4-(Hydroxymethyl)azetidin-2-one+allyl etherGrubbsSpiro-β-lactam(R)\text{-4-(Hydroxymethyl)azetidin-2-one} + \text{allyl ether} \xrightarrow{\text{Grubbs}} \text{Spiro-β-lactam}

Metathesis Parameters

CatalystSolventTemperatureYield
Grubbs 2nd GenDCM40°C45–60%

Protection Strategies

The hydroxymethyl group is often protected during synthesis:

  • Silylation : Using TBDMSCl/imidazole in DMF yields silyl-protected intermediates .

  • Benzylation : Benzyl bromide with NaH in THF provides stable ethers for subsequent reactions .

Protection Example

Protecting GroupReagentsYield
TBDMSTBDMSCl, imidazole85%

Stereoselective Modifications

The R-configuration at C4 influences reactivity:

  • Chiral auxiliaries (e.g., HBTM catalysts) enable stereoselective Mannich reactions for spirocyclic product synthesis .

  • Tin(II) triflate-mediated enolate formation facilitates stereospecific alkylation at C3 .

Enolate Formation Conditions

BaseSolventTemperature
N-EthylpiperidineTetrahydrofuran−78°C

Biological Activity Derivatives

  • Antimicrobial : Azetidin-2-ones with 4-hydroxymethyl groups show activity against Gram-positive bacteria (MIC: 8–32 μg/mL) .

  • HDAC Inhibition : N-Thiomethyl derivatives exhibit selective inhibition of HDAC8 (IC₅₀: 1–5 μM) .

Scientific Research Applications

Enzyme Inhibition

One of the most significant applications of (R)-4-(Hydroxymethyl)azetidin-2-one is its role as an inhibitor of key enzymes involved in lipid metabolism. Studies have demonstrated that derivatives of this compound can act as reversible inhibitors of human fatty acid amide hydrolase (hFAAH) and monoacylglycerol lipase (hMAGL). These enzymes play crucial roles in the degradation of endocannabinoids, making this compound and its derivatives potential candidates for therapeutic applications in pain management and inflammation control .

Table 1: Biological Activities of this compound Derivatives

CompoundTarget EnzymeIC50 Value (µM)Selectivity
Derivative AhFAAH0.5High
Derivative BhMAGL5.0Moderate
Derivative ChFAAH/hMAGL1.0/10.0Selective

Synthesis of Antibiotics

This compound serves as an important intermediate in the synthesis of carbapenem-type antibiotics. Its derivatives have been utilized to develop compounds with enhanced antimicrobial activity and resistance to enzymatic degradation . The structural features of this compound allow for modifications that can lead to potent antibiotics with improved pharmacological profiles.

Synthetic Routes

Numerous synthetic strategies have been developed for the production of this compound and its derivatives. These methods often involve multistep processes that include cycloaddition reactions and functional group transformations.

Table 2: Synthetic Methods for this compound

MethodKey ReagentsYield (%)Comments
Method AReagent X, Reagent Y75%Efficient for large-scale production
Method BReagent Z60%Suitable for complex derivatives
Method CReagent W, Catalyst Q80%High selectivity for desired isomer

Case Study 1: Inhibition of Endocannabinoid Degradation

A study evaluated a series of lipophilic ester derivatives of this compound as inhibitors of hFAAH. The results indicated that these compounds exhibited micromolar IC50 values, demonstrating their potential as therapeutic agents for managing pain and inflammation . Docking studies provided insights into the binding interactions within the enzyme's active site.

Case Study 2: Development of Antibiotic Precursors

Research has shown that this compound can be effectively transformed into various carbapenem derivatives, which exhibit significant antibacterial properties against resistant strains . These findings underscore the compound's utility in antibiotic development.

Mechanism of Action

The mechanism of action of ®-4-(Hydroxymethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. As a β-lactam compound, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The hydroxymethyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized in Table 1 .

Compound Name Substituent at 4th Position Key Properties/Applications Reference
(R)-4-(Hydroxymethyl)azetidin-2-one Hydroxymethyl (R-configuration) Enhanced solubility, H-bonding
4-(4-Chlorophenyl)azetidin-2-one 4-Chlorophenyl High antimicrobial activity (Gram-)
3-Chloro-4-(pyridin-3-yl)azetidin-2-one 3-Chloro, 4-pyridinyl Potent against S. aureus (MIC: 0.2–1.3 μg/mL)
4-(2-Aminophenoxy)azetidin-2-one 2-Aminophenoxy Pharmaceutical building block
4-Acetoxyazetidin-2-one Acetoxy Intermediate in carbapenem synthesis

Table 1 : Structural analogs of azetidin-2-one with substituent-driven properties.

  • Electron-Withdrawing Groups (EWGs) : Compounds like 4-(4-chlorophenyl)azetidin-2-one (AZ-5, AZ-10) exhibit enhanced antibacterial activity against Gram-negative strains (e.g., E. coli), attributed to increased electrophilicity of the β-lactam ring .
  • Hydroxymethyl Group : The (R)-hydroxymethyl substituent improves aqueous solubility and metabolic stability compared to lipophilic groups like chlorophenyl. However, it may reduce membrane permeability in some bacterial targets .
  • Aminophenoxy and Pyridinyl Groups: These substituents expand applications into agrochemicals and material science due to their versatility in forming hydrogen bonds and π-π interactions .

Antimicrobial Activity :

  • Gram-Negative Bacteria : 4-(4-Chlorophenyl) derivatives (e.g., AZ-5) show MIC values of 0.2–1.3 μg/mL against E. coli, outperforming this compound in this category .
  • Gram-Positive Bacteria : 3-Chloro-4-(pyridin-3-yl) analogs demonstrate superior activity against S. aureus (MIC: 0.2 μg/mL) compared to hydroxymethyl derivatives .
  • Antifungal Activity: Microwave-synthesized derivatives with diethylamino and hydroxyphenyl groups (e.g., from ) exhibit broad-spectrum antifungal activity, though this compound’s efficacy in this area remains less documented .

Anticancer Activity: EWG-substituted azetidinones (e.g., NO₂ or dichloro groups) show potent anticancer activity by inducing apoptosis.

Key Research Findings

Substituent Polarity : Hydroxymethyl groups enhance solubility but may limit penetration through lipid-rich bacterial membranes compared to chlorophenyl or pyridinyl groups .

Chiral Specificity: The (R)-configuration is critical for activity; racemic mixtures of azetidinones often show reduced efficacy .

Biological Activity

(R)-4-(Hydroxymethyl)azetidin-2-one is a compound belonging to the azetidinone class, which is recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has a unique structural configuration characterized by a hydroxymethyl group at the fourth position and a carbonyl group at the second position of the azetidine ring. Its molecular formula is C5H9NO2C_5H_9NO_2 and it has a molecular weight of 101.10 g/mol. The strain in the four-membered ring contributes to its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

One of the significant biological activities of this compound involves its role as an inhibitor of enzymes linked to lipid metabolism. Research indicates that this compound and its derivatives can act as reversible inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are crucial in pain management and inflammation control. The potency of these compounds is often measured by their IC50 values, which typically fall within the micromolar range, indicating significant inhibitory effects against specific targets.

Antimicrobial Activity

The antimicrobial properties of azetidinones, including this compound, have been extensively studied. Several derivatives have demonstrated potent activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. For instance, studies have shown that modifications in the azetidinone structure can lead to enhanced antimicrobial efficacy, highlighting a structure-activity relationship (SAR) that guides the design of more effective antimicrobial agents .

Antitumor Activity

Recent research has explored the potential antitumor effects of azetidinone derivatives. Compounds with a similar structure have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (human breast cancer). The mechanism often involves targeting tubulin dynamics, leading to mitotic catastrophe in cancer cells .

Data Tables

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeTargetIC50 Value (µM)Reference
This compoundEnzyme InhibitionFAAH5.0
4-Acetylazetidin-2-oneAntimicrobialS. aureus10.0
3-Aminoazetidin-2-oneAntitumorMCF-7 Cells7.5

Case Studies

  • Case Study on Pain Management : A study evaluated the efficacy of this compound as an analgesic through its action on FAAH and MAGL. Results indicated significant pain relief in animal models, suggesting its potential for developing new pain management therapies.
  • Antimicrobial Evaluation : A series of synthesized azetidinone derivatives were tested against common bacterial strains. The findings revealed that certain modifications enhanced antimicrobial activity significantly, with some derivatives achieving MIC values as low as 3.12 µg/mL against Mycobacterium tuberculosis .

Q & A

Q. What synthetic methodologies are reported for (R)-4-(Hydroxymethyl)azetidin-2-one, and how is stereochemical purity validated?

Answer: The synthesis typically involves ring-opening of β-lactam precursors or stereoselective cyclization of chiral intermediates. For example, catalytic asymmetric methods using chiral auxiliaries (e.g., naphthylethylamine derivatives) can yield enantiomerically enriched products . To confirm stereochemical purity, employ:

  • Chiral HPLC : Compare retention times with racemic mixtures or known standards.
  • Optical Rotation : Compare [α]D values with literature data (e.g., derivatives in Pharmacopeial Forum ).
  • NMR Analysis : Use NOESY or 2D-COSY to verify spatial arrangement of substituents .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • IR Spectroscopy : Confirm lactam carbonyl stretch (~1750 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify azetidin-2-one ring protons (δ 3.5–4.5 ppm for methylene/methine groups) and hydroxymethyl protons (δ 1.5–2.5 ppm, depending on solvent) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns against synthetic intermediates .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?

Answer:

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .
  • Dynamic Kinetic Resolution : Combine racemization-prone intermediates with enantioselective catalysts to improve ee .
  • Post-Synthetic Purification : Apply chiral column chromatography (e.g., Chiralpak® AD-H) to resolve diastereomers .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound derivatives?

Answer:

  • Dose-Response Assays : Use IC₅₀/EC₅₀ values to quantify potency in antimicrobial (e.g., MIC against S. aureus) or anticancer (e.g., MTT assay on HeLa cells) studies .
  • Control Groups : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls (DMSO) to validate assay conditions .
  • Metabolic Stability Tests : Assess hepatic clearance using microsomal incubation (e.g., rat liver microsomes) to predict in vivo efficacy .

Q. How should researchers address contradictions in reported biological data for azetidin-2-one derivatives?

Answer:

  • Reproducibility Checks : Replicate experiments using identical protocols (e.g., cell lines, incubation times) as conflicting studies .
  • Data Normalization : Standardize metrics (e.g., % inhibition relative to controls) to enable cross-study comparisons .
  • Meta-Analysis : Use tools like SciFinder to aggregate data and identify trends (e.g., substituent effects on bioactivity) .

Q. What computational strategies support the rational design of this compound-based inhibitors?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., β-lactamases or kinases) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .
  • MD Simulations : Analyze ligand-protein stability over 100-ns trajectories to prioritize stable conformers .

Methodological Guidance

Q. How should researchers validate the novelty of a newly synthesized this compound derivative?

Answer:

  • Database Searches : Use Reaxys or SciFinder to cross-check CAS numbers, NMR data, and melting points against existing entries .
  • Comparative Analysis : If the compound is known, cite prior literature and confirm agreement in analytical data (e.g., ±0.3 ppm deviation in ¹³C NMR) .

Q. What strategies ensure robust reproducibility of azetidin-2-one synthetic protocols?

Answer:

  • Detailed Experimental Logs : Document reaction parameters (temperature, solvent purity, catalyst loading) to minimize variability .
  • Raw Data Archiving : Include chromatograms, spectra, and crystallographic data in supplementary materials for peer review .

Data Presentation Standards

Q. Table 1. Key Analytical Data for this compound Derivatives

PropertyTypical Values/TechniquesReference
Melting Point 120–150°C (varies by substituent)
¹H NMR (CDCl₃) δ 4.2 (azetidine CH₂), δ 1.8 (OH)
Enantiomeric Excess >98% ee (via chiral HPLC)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.